molecular formula C22H28F3N3O2 B10788753 8-{(1R)-2-[4-(2,4,5-Trifluorophenyl)piperazin-1-yl]-1-methylethyl}-8-azaspiro[4.5]decane-7,9-dione

8-{(1R)-2-[4-(2,4,5-Trifluorophenyl)piperazin-1-yl]-1-methylethyl}-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B10788753
M. Wt: 423.5 g/mol
InChI Key: WCWNYVYNQAPOOX-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

SNAP-8719 can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The synthetic route typically involves the formation of an imine intermediate, followed by a series of reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents like dichloromethane, molecular sieves, and catalysts such as copper triflate .

Industrial Production Methods

Industrial production of SNAP-8719 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

SNAP-8719 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of SNAP-8719 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of SNAP-8719 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs .

Properties

Molecular Formula

C22H28F3N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

8-[(2R)-1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C22H28F3N3O2/c1-15(28-20(29)12-22(13-21(28)30)4-2-3-5-22)14-26-6-8-27(9-7-26)19-11-17(24)16(23)10-18(19)25/h10-11,15H,2-9,12-14H2,1H3/t15-/m1/s1

InChI Key

WCWNYVYNQAPOOX-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O

Canonical SMILES

CC(CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O

Origin of Product

United States

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